4-(Chloromethyl)picolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZYVGDEDFKTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloromethyl Picolinonitrile and Its Derivatives
Green Chemistry Principles in 4-(Chloromethyl)picolinonitrile Synthesis
Atom Economy and Reaction Efficiency Maximization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com Maximizing atom economy is crucial for minimizing waste and developing more sustainable synthetic processes. scranton.edursc.org
A plausible synthetic route to this compound can be envisioned starting from the readily available 4-methylpyridine (B42270). This multi-step synthesis, while illustrative, highlights several areas where atom economy can be a key consideration. A potential pathway involves the oxidation of 4-methylpyridine to picolinic acid, followed by esterification, reduction to the corresponding alcohol, chlorination of the alcohol, and finally, introduction of the nitrile group.
Table 1: Proposed Synthetic Pathway and Atom Economy Considerations
| Step | Reaction | Key Reagents | Byproducts | Atom Economy Consideration |
| 1 | Oxidation | 4-Methylpyridine, Potassium Permanganate (B83412) | Manganese Dioxide | The use of stoichiometric oxidizing agents like KMnO4 generates significant inorganic waste, leading to poor atom economy. |
| 2 | Esterification | Picolinic Acid, Methanol | Water | This is a relatively atom-economical step, with water as the only byproduct. |
| 3 | Reduction | Methyl Picolinate, Sodium Borohydride | Borate Salts | The use of metal hydrides like NaBH4 generates stoichiometric amounts of salt waste. |
| 4 | Chlorination | 4-(Hydroxymethyl)pyridine, Thionyl Chloride | Sulfur Dioxide, Hydrogen Chloride | This step generates gaseous byproducts that need to be neutralized, impacting the overall atom economy. google.com |
| 5 | Cyanation | 4-(Chloromethyl)pyridine (B78701), Sodium Cyanide | Sodium Chloride | A substitution reaction that generates a stoichiometric amount of salt. |
Solvent Selection and Waste Minimization Strategies
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to waste generation and environmental pollution. rsc.orggoogle.comelsevierpure.com Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. ijpsjournal.com
In the context of synthesizing this compound and its derivatives, several strategies can be employed to minimize solvent use and waste:
Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical fluids (like CO2), ionic liquids, or bio-derived solvents can significantly reduce the environmental footprint. ijpsjournal.com For instance, the initial oxidation of 4-methylpyridine could potentially be carried out in water. google.com
Solvent Recycling: Implementing processes to recover and reuse solvents is a key strategy for waste minimization. google.com This requires careful selection of solvents with appropriate physical properties to facilitate separation and purification.
Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent is the most environmentally friendly option. This can sometimes be achieved through high-temperature reactions or by using one of the reactants as the solvent.
Table 2: Comparison of Solvents for Pyridine (B92270) Derivative Synthesis
| Solvent Class | Examples | Advantages | Disadvantages |
| Conventional Organic Solvents | Dichloromethane, Toluene, DMF | Good solubility for many organic compounds | Toxicity, volatility, flammability, environmental persistence |
| Green Solvents | Water, Ethanol (B145695), Ethyl Acetate | Lower toxicity, biodegradable, readily available | May have limited solubility for nonpolar substrates, higher energy input for removal |
| Ionic Liquids | [BMIM][BF4] | Low vapor pressure, tunable properties | High cost, potential toxicity and biodegradability issues |
| Supercritical Fluids | scCO2 | Nontoxic, nonflammable, easily removed | Requires high pressure equipment |
Minimizing waste also involves considering the byproducts of each reaction step. As highlighted in the atom economy section, many steps in a traditional synthesis generate significant waste. Strategic process design, such as telescoping reactions where intermediates are not isolated, can reduce waste from workup and purification steps.
Catalytic Methods for Sustainable Chemical Transformations
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions while reducing waste. nih.govacs.orgrsc.org The use of catalysts can lower activation energies, enabling reactions to proceed under milder conditions and often with higher atom economy compared to stoichiometric reactions.
For the synthesis of this compound, catalytic methods can be applied at various stages:
Catalytic Oxidation: Replacing stoichiometric oxidizing agents like potassium permanganate with catalytic systems, for example, using a transition metal catalyst and a co-oxidant like molecular oxygen or hydrogen peroxide, can dramatically improve the greenness of the initial oxidation step.
Catalytic Chlorination: The direct chlorination of the methyl group of 4-methylpicolinonitrile would be a highly desirable, atom-economical route. Research into selective C-H activation and functionalization of pyridines using transition metal catalysts is an active area of investigation. google.comnih.gov Palladium-catalyzed C-H chlorination has been demonstrated for related pyridine derivatives. nih.gov
Catalytic Nitrile Formation: While traditional cyanation methods often use stoichiometric amounts of toxic cyanide salts, catalytic methods for nitrile synthesis are being developed. These can involve transition metal-catalyzed cross-coupling reactions or enzymatic processes.
Table 3: Potential Catalytic Approaches in the Synthesis of this compound
| Reaction Step | Catalytic Method | Potential Catalyst | Advantages |
| Oxidation of 4-methylpyridine | Aerobic Oxidation | Transition Metal Complexes (e.g., Co, Mn) | Uses air as the oxidant, high atom economy. |
| Chlorination of 4-methylpicolinonitrile | C-H Activation | Palladium, Ruthenium, or Iron catalysts | Direct functionalization, high atom economy. nih.gov |
| Nitrile Synthesis | Catalytic Cyanation | Transition Metal Catalysts (e.g., Pd, Ni, Cu) | Avoids large excess of toxic cyanide reagents. |
The development of robust and selective catalysts for the direct functionalization of pyridine rings remains a key challenge but holds significant promise for more sustainable synthetic routes to compounds like this compound. nih.govacs.org
Design for Reduced Derivatization and Protecting Group Avoidance
In the synthesis of this compound, the need for protecting groups might arise if other reactive sites are present in the starting materials or intermediates. For example, if a derivative with a sensitive functional group is being synthesized, that group might need to be protected during the chlorination or cyanation steps.
Strategies to avoid protecting groups include:
Chemoselective Reagents and Catalysts: The development of highly selective reagents and catalysts that can differentiate between various functional groups is crucial for protecting-group-free synthesis. researchgate.net For instance, a catalyst that selectively chlorinates the methyl group of 4-methylpicolinonitrile without affecting other parts of the molecule would eliminate the need for protecting other functional groups.
Strategic Synthesis Design: Carefully planning the order of reactions can often circumvent the need for protecting groups. For example, introducing the robust nitrile group at an early stage might be advantageous if it is stable to the subsequent reaction conditions.
One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can reduce the need for protecting groups as the reactive intermediates are consumed in situ.
While protecting-group-free synthesis is the ideal, in complex syntheses, their use is sometimes unavoidable. In such cases, the choice of protecting group should be guided by green chemistry principles, favoring those that are introduced and removed under mild conditions with high efficiency and minimal waste generation.
Reactivity and Mechanistic Studies of 4 Chloromethyl Picolinonitrile
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group at the 4-position of the pyridine (B92270) ring is analogous to a benzylic halide. It is highly activated towards nucleophilic substitution due to the electron-withdrawing nature of both the pyridine ring and the nitrile group, which stabilize the transition state of the reaction.
Reactions at the primary carbon of the chloromethyl group predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org This pathway involves a single, concerted step where the nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously. openochem.org
Kinetics: The rate of the SN2 reaction is dependent on the concentrations of both the substrate, 4-(Chloromethyl)picolinonitrile, and the attacking nucleophile. wikipedia.orgyoutube.com The rate law is expressed as:
Rate = k[this compound][Nucleophile]
This second-order kinetics means that the reaction rate is sensitive to the nature and concentration of the nucleophile. libretexts.org Strong, less sterically hindered nucleophiles will result in a faster reaction rate. openochem.org Studies on analogous systems, such as 4-chloromethyl-1,4-dihydropyridines, have shown that reactions with nucleophiles like thiocyanate proceed via an SN2-type mechanism. scholaris.ca The electron-withdrawing cyano group on the pyridine ring further enhances the electrophilicity of the chloromethyl carbon, making it highly susceptible to nucleophilic attack and thus accelerating the reaction.
Stereochemistry: SN2 reactions are stereospecific and proceed with a complete inversion of configuration at the reaction center. libretexts.orglibretexts.org This phenomenon, known as the Walden inversion, occurs because the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). openochem.orgyoutube.com If the chloromethyl carbon of this compound were a chiral center (e.g., through isotopic labeling), the product of an SN2 reaction would exhibit the opposite stereochemistry of the starting material. libretexts.org
The high reactivity of the chloromethyl group in SN2 reactions makes this compound a versatile building block for introducing a variety of functional groups.
Ether Formation: Ethers can be readily synthesized via the Williamson ether synthesis, where an alkoxide or phenoxide acts as the nucleophile. masterorganicchemistry.com The reaction of this compound with a sodium or potassium salt of an alcohol (RO⁻) or a phenol (ArO⁻) yields the corresponding ether derivative. This method is highly efficient for primary halides like this compound. masterorganicchemistry.comyoutube.com
Amine Formation: A range of nitrogen-containing derivatives can be synthesized through nucleophilic substitution.
Direct Alkylation: Reaction with ammonia typically yields a mixture of primary, secondary, and tertiary amines, along with the quaternary ammonium salt, due to the primary amine product being nucleophilic itself. openstax.org Using a large excess of ammonia can favor the formation of the primary amine. Similarly, reacting it with a primary or secondary amine can produce secondary or tertiary amines, respectively. youtube.com
Gabriel Synthesis: To selectively synthesize the primary amine, the Gabriel synthesis is a more controlled method. This involves reacting this compound with potassium phthalimide, followed by hydrolysis or hydrazinolysis of the resulting N-substituted phthalimide to release the primary amine. youtube.com
Azide Reduction: An alternative route to primary amines involves substitution with sodium azide to form an alkyl azide. The azide can then be reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This method avoids the overalkylation problem seen with ammonia. libretexts.org
The following table summarizes various functionalized derivatives that can be prepared from this compound via SN2 reactions.
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |
| Alkoxide (RO⁻) | Sodium ethoxide (NaOEt) | Ether | |
| Phenoxide (ArO⁻) | Sodium phenoxide (NaOPh) | Ether | |
| Hydroxide (HO⁻) | Sodium hydroxide (NaOH) | Alcohol | |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | Thioether | |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Nitrile | |
| Azide (N₃⁻) | Sodium azide (NaN₃) | Azide | |
| Phthalimide | Potassium phthalimide | Phthalimide | |
| Acetate (CH₃COO⁻) | Sodium acetate (NaOAc) | Ester |
Cross-Coupling Reactivity of the Picolinonitrile Core
While the chloromethyl group is the primary site for nucleophilic substitution, the picolinonitrile core itself can participate in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. However, they typically require a leaving group, such as a halide (Cl, Br, I) or a triflate (OTf), directly attached to the aromatic pyridine ring. For the purposes of discussing the reactivity of the picolinonitrile scaffold, this section will consider derivatives such as halopicolinonitriles (e.g., 2-chloro-4-cyanopyridine).
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.org This reaction has become one of the most important methods for constructing biaryl and heteroaryl structures. nih.govorganic-chemistry.org
The general catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopicolinonitrile.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org
The reactivity of halopyridines in Suzuki coupling can be challenging, particularly for chloro- and 2-substituted pyridines, due to catalyst inhibition by the basic nitrogen atom. organic-chemistry.org However, the development of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos) and N-heterocyclic carbenes (NHCs), has enabled the efficient coupling of these challenging substrates. organic-chemistry.orgresearchgate.net The electron-withdrawing nitrile group on the picolinonitrile core can enhance the rate of oxidative addition, making even chloro-substituted picolinonitriles viable substrates. nih.gov
| Halopicolinonitrile | Boronic Acid | Catalyst / Ligand | Base | Product | Yield |
| 2-Chloro-4-cyanopyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | High | |
| 2-Bromo-4-cyanopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Good | |
| 3-Bromo-5-cyanopyridine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | High |
Note: This table is illustrative, based on typical conditions for similar substrates reported in the literature. nih.govnih.gov
The Stille coupling involves the palladium-catalyzed reaction between an organic halide and an organotin compound (organostannane). wikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.orgnrochemistry.com However, a significant drawback is the toxicity of tin compounds. wikipedia.org
The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the transmetalation step, the organic group is transferred from the tin atom to the palladium catalyst. Additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate this step and improve reaction yields. harvard.edu Stille couplings have been successfully applied to a variety of heterocyclic halides, and a halopicolinonitrile would be a suitable electrophile for this transformation.
Kumada Coupling: The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.orgwikipedia.org It is typically catalyzed by nickel or palladium complexes. nrochemistry.com While highly effective, the utility of the Kumada coupling can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups (e.g., esters, nitriles). nrochemistry.comnih.gov However, the nitrile group of a halopicolinonitrile is often tolerated under carefully controlled conditions, especially with less reactive aryl Grignard reagents and suitable catalysts. nih.gov The development of advanced catalyst systems has expanded the scope to include more functionalized substrates. researchgate.net
Hiyama Coupling: The Hiyama coupling employs an organosilane as the organometallic partner in a palladium-catalyzed reaction with an organic halide. organic-chemistry.orgwikipedia.org A crucial feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source (e.g., TBAF) or a base, to generate a hypervalent silicon species that can undergo transmetalation. organic-chemistry.org Organosilanes are attractive reagents due to their low toxicity, stability, and ease of handling. researchgate.net The Hiyama coupling is a powerful alternative to other methods and has been applied to the synthesis of complex molecules containing heterocyclic cores. core.ac.ukmdpi.com
Transformations of the Nitrile Functionality
The nitrile group is a versatile functional moiety in organic synthesis, capable of being transformed into a variety of other functional groups, including amines, aldehydes, and various heterocyclic systems. researchgate.net
The nitrile functionality of this compound can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.
The reduction of nitriles to primary amines is a common transformation. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). docbrown.info LiAlH₄ is a potent source of hydride ions and will reduce the carbon-nitrogen triple bond to a primary amine. This reagent is highly reactive and must be used in an anhydrous solvent like diethyl ether or tetrahydrofuran. docbrown.info Another common method for the reduction of nitriles to amines is catalytic hydrogenation, often employing catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere.
Alternatively, the nitrile group can be partially reduced to an aldehyde. A widely used reagent for this transformation is diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an intermediate imine which is then hydrolyzed upon workup to yield the aldehyde.
The table below summarizes common reducing agents for the conversion of nitriles.
| Product | Reducing Agent | General Conditions |
| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF. docbrown.info |
| Primary Amine | Catalytic Hydrogenation (e.g., Raney Ni, PtO₂) | Hydrogen gas pressure. |
| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Low temperature (e.g., -78 °C), followed by aqueous workup. |
| Secondary Amine | Reductive Alkylation (with aldehydes/ketones) | Cobalt catalyst, hydrogen gas. nih.gov |
The nitrile group of this compound can participate in cycloaddition and condensation reactions to construct various heterocyclic rings. The carbon-nitrogen triple bond can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, [3+2] cycloaddition reactions of nitriles with azides are a well-established method for the synthesis of tetrazoles.
Condensation reactions involving the nitrile group are also a powerful tool for heterocycle synthesis. For example, the reaction of nitriles with hydrazides can lead to the formation of 1,2,4-triazoles. researchgate.net These reactions often proceed through a tandem mechanism involving nucleophilic addition to the nitrile followed by cyclization. researchgate.net Pyridinium 1,4-zwitterions have been shown to react with various synthons in formal cycloaddition reactions, such as (3+2), (4+1), and (5+1) cycloadditions, to generate a range of heterocyclic structures. mdpi.com
The Ritter reaction is a chemical transformation that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid. wikipedia.org The reaction proceeds through the formation of a stable carbocation, which is generated from an alcohol, alkene, or other suitable precursor under acidic conditions. organic-chemistry.orgirb.hr This carbocation then undergoes electrophilic addition to the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the nitrilium ion yields the corresponding N-alkyl amide. wikipedia.orgorganic-chemistry.org
The general mechanism of the Ritter reaction can be summarized as follows:
Formation of a carbocation from an electrophilic source (e.g., protonation of an alcohol followed by loss of water).
Nucleophilic attack of the nitrile nitrogen on the carbocation to form a nitrilium ion.
Hydration of the nitrilium ion to form an imidic acid tautomer.
Tautomerization to the final N-alkyl amide product.
A variety of nitriles can be employed in the Ritter reaction. wikipedia.org While traditionally requiring harsh, strongly acidic conditions, newer methods have been developed using milder catalysts such as iron(III) perchlorate. organic-chemistry.orgmissouri.edu The reaction is particularly useful for the synthesis of amides derived from tertiary carbinamines. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions.
Tele-substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile attacks a position on the aromatic ring other than the carbon atom bearing the leaving group. chemrxiv.org This is in contrast to the more common ipso-substitution.
In certain heterocyclic systems, under specific conditions, tele-substitution can be a significant reaction pathway. Factors that have been identified to favor tele-substitution include the use of increased equivalents of the nucleophile, decreased equivalents of base, softer nucleophiles, less polar solvents, and larger halogen leaving groups. chemrxiv.org A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at a remote position of the ring, followed by a proton shift and subsequent elimination of the leaving group. chemrxiv.org For instance, the reaction of 1-nitro-3-(trichloromethyl)benzene with methylmagnesium chloride resulted in a tele-substitution of a chlorine atom by a methyl group. arkat-usa.org
The table below outlines factors that can influence the outcome of tele-substitution reactions.
| Factor | Influence on Tele-substitution |
| Nucleophile | Softer nucleophiles and higher concentrations can favor tele-substitution. chemrxiv.org |
| Base | Lower concentrations of base may promote the tele-substitution pathway. chemrxiv.org |
| Solvent | Less polar solvents can favor tele-substitution. chemrxiv.org |
| Leaving Group | Larger halogens (I > Br > Cl) tend to favor tele-substitution. chemrxiv.org |
| Substituents | Electron-donating groups on the aromatic ring can promote tele-substitution in some systems. chemrxiv.org |
Insufficient Published Data Precludes Detailed Analysis of the Reduction of this compound
A comprehensive review of available scientific literature reveals a significant gap in detailed research findings regarding the reactions of this compound with reducing metals and complex metal hydrides. Despite extensive searches for scholarly articles, patents, and chemical databases, no specific studies detailing the mechanistic pathways, reaction kinetics, or comprehensive product analyses for the reduction of this particular compound could be located.
The reactivity of this compound is of interest due to the presence of two reducible functional groups: a chloromethyl group and a nitrile group. The chemoselectivity of various reducing agents towards these groups would provide valuable insights for synthetic chemistry. In theory, the reduction of this compound could yield a variety of products depending on the reagent and reaction conditions employed.
Potential Reduction Pathways:
Reduction of the Chloromethyl Group: A mild reducing agent might selectively reduce the chloromethyl group to a methyl group, yielding 4-methylpicolinonitrile.
Reduction of the Nitrile Group: Conversely, a reagent with a preference for nitrile reduction could produce 4-(chloromethyl)pyridin-2-yl)methanamine.
Complete Reduction: A strong reducing agent could potentially reduce both functional groups, leading to 4-methyl-2-pyridinemethanamine.
However, without experimental data, any discussion of these pathways remains speculative. The interplay of steric and electronic effects, solvent choice, and temperature would all be critical factors in determining the reaction outcome.
The absence of published research in this specific area prevents the construction of a detailed and authoritative article section as requested. The generation of data tables, a core requirement of the user's instructions, is impossible without access to empirical results. While general principles of reduction chemistry for alkyl halides and nitriles are well-established, applying these to this compound without specific experimental validation would amount to conjecture and would not meet the standards of a scientifically accurate and informative article.
Therefore, until such research is conducted and published, a thorough treatment of the "Reactions with Reducing Metals and Complex Metal Hydride Reductions" of this compound cannot be provided.
Applications of 4 Chloromethyl Picolinonitrile As a Building Block in Organic Synthesis
Construction of Complex Heterocyclic Systems
The unique structural attributes of 4-(Chloromethyl)picolinonitrile make it an ideal starting material for the synthesis of a variety of heterocyclic compounds. Both the chloromethyl and the nitrile groups can participate in a range of chemical transformations, leading to substituted and fused ring systems.
Synthesis of Substituted Pyridine (B92270) and Picolinonitrile Analogues
The chloromethyl group in this compound is highly susceptible to nucleophilic substitution, allowing for the straightforward introduction of a wide variety of functional groups at the 4-position of the pyridine ring. This reactivity is a cornerstone for creating a library of substituted picolinonitrile analogues. Reactions with nucleophiles such as phenols, thiols, and amines lead to the formation of new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, respectively.
For instance, the reaction with various substituted phenols or thiols in the presence of a base affords the corresponding ether or thioether derivatives. libretexts.orgresearchgate.netresearchgate.net These reactions are typically carried out in a suitable solvent like dimethylformamide (DMF). Similarly, primary and secondary amines can displace the chloride to yield 4-(aminomethyl)picolinonitrile derivatives. libretexts.org
Below is a representative table of substituted picolinonitrile analogues that can be synthesized from this compound.
| Nucleophile | Resulting Compound Class |
| Phenols | 4-(Phenoxymethyl)picolinonitriles |
| Thiols | 4-(Thiophenoxymethyl)picolinonitriles |
| Primary Amines | 4-(Alkylaminomethyl)picolinonitriles |
| Secondary Amines | 4-(Dialkylaminomethyl)picolinonitriles |
This table is illustrative and based on the known reactivity of benzylic halides.
Formation of Fused Nitrogen Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidines)
The nitrile group of this compound is a key functional group for the construction of fused nitrogen heterocycles. One prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activity. nih.govacs.orgresearchgate.net The general strategy involves the reaction of a nitrile with a suitable hydrazine (B178648) derivative to form an aminopyrazole intermediate, which can then undergo cyclization to form the fused pyrimidine (B1678525) ring.
While a direct cyclization starting from this compound might be complex, a more plausible route involves the initial conversion of the chloromethyl group. For instance, substitution of the chloride with a group that can participate in or facilitate the subsequent cyclization can be envisioned. The nitrile group's ability to react with hydrazines makes it a valuable synthon in the preparation of these fused systems. nih.govacs.orgresearchgate.net
Preparation of Triazines and Other Nitrogen-Containing Rings
The synthesis of 1,3,5-triazines can be achieved through the cyclotrimerization of nitriles. drugfuture.comwikipedia.org This reaction is typically catalyzed by acids or metals and involves the head-to-tail condensation of three nitrile molecules. The nitrile functionality of this compound can, in principle, participate in such reactions to form a symmetrically substituted triazine.
A more controlled method for preparing unsymmetrical triazines is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an imidate, which can then react with an amidine to form the triazine ring. wikipedia.orgorganic-chemistry.org This allows for the incorporation of different substituents onto the triazine core. The versatility of the nitrile group makes this compound a potential precursor for a variety of nitrogen-containing heterocyclic rings beyond triazines, depending on the reaction partner and conditions.
Derivatives for Schiff Base Synthesis
Schiff bases, characterized by the imine (C=N) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. This compound itself cannot directly form a Schiff base. However, it can be readily converted into the necessary precursors.
The chloromethyl group can be transformed into a primary amine, 4-(aminomethyl)picolinonitrile, through methods like the Delépine reaction, which involves reaction with hexamethylenetetramine followed by acidic hydrolysis. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comresearchgate.net Alternatively, the chloromethyl group can be oxidized to an aldehyde, 4-formylpicolinonitrile, using reagents such as those employed in the Sommelet reaction or Kröhnke oxidation. wikipedia.orgorganicreactions.orgsynarchive.comjsynthchem.com These derivatives can then be used in standard Schiff base formation reactions.
Precursor for Advanced Synthetic Intermediates in Medicinal Chemistry
The picolinonitrile scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of clinically used drugs and biologically active compounds. nih.govgoogle.com The ability of this compound to serve as a versatile starting material for a wide range of derivatives makes it a valuable tool for the generation of compound libraries for drug discovery programs.
The introduction of diverse functionalities via substitution of the chloromethyl group allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new therapeutic agents. For example, the synthesis of various ether and amine derivatives can lead to compounds with potential applications as enzyme inhibitors or receptor modulators. The pyrazolo[3,4-d]pyrimidine core, accessible from nitrile precursors, is a well-known kinase inhibitor scaffold. nih.govrsc.org
Role in the Development of Agrochemical Intermediates
Nitrogen-containing heterocyclic compounds form the backbone of many modern agrochemicals, including fungicides, herbicides, and insecticides. The pyridine ring, in particular, is a common feature in many successful crop protection products. The ability to easily introduce a variety of substituents onto the pyridine ring of this compound makes it an attractive intermediate for the synthesis of novel agrochemical candidates.
For instance, the anilinopyrimidine structure is a known fungicidal pharmacophore, and pyrimethanil (B132214) is an example of such a fungicide. nih.gov The synthetic accessibility of substituted pyridines and fused heterocyclic systems from this compound provides a platform for the exploration of new chemical space in the search for more effective and environmentally benign agrochemicals.
Lack of Documented Applications in Ligand Synthesis for Catalysis
Extensive searches of scientific literature and patent databases did not yield any specific examples of This compound being utilized as a building block for the synthesis of ligands for catalysis. While the broader class of pyridine-based compounds is widely employed in the development of catalytic systems, the specific application of this particular molecule in that context appears to be undocumented in readily available scientific resources.
The functional groups present in this compound, namely the reactive chloromethyl group and the coordinating picolinonitrile framework, theoretically allow for its use in constructing more complex ligand structures. The chloromethyl group can undergo nucleophilic substitution reactions, enabling its attachment to other molecular scaffolds, while the pyridine nitrogen and the nitrile group could potentially coordinate to metal centers.
However, despite the potential for such applications, the current body of scientific literature does not provide concrete examples or detailed research findings on the use of this compound for creating ligands for catalytic purposes. Researchers in the field of catalysis have explored a vast array of related pyridine derivatives, but the focus has been on other structural motifs. For instance, ligands such as 4′-pyridyl-2,2′:6′,2′′-terpyridine have been used to create iron-based metal-organic frameworks for hydroboration catalysis. nih.gov Similarly, 4-cyanopyridine (B195900) has been incorporated as a ligand in cobalt porphyrin complexes for the catalytic degradation of dyes. nih.gov
The absence of "this compound" in this area of research suggests that other pyridine-based building blocks may be more readily available, more stable, or offer more desirable electronic and steric properties for the design of effective catalytic ligands.
Given the lack of available data, a detailed discussion or data table on the contributions of this compound to the synthesis of ligands for catalysis cannot be provided.
Spectroscopic Characterization and Structural Elucidation of 4 Chloromethyl Picolinonitrile Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within a molecule.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy reveals the electronic environment of each hydrogen atom in a molecule. In the case of 4-(Chloromethyl)picolinonitrile derivatives, specific chemical shifts (δ) are expected for the protons of the chloromethyl group and the pyridine (B92270) ring.
For a closely related compound, 4-(Chloromethyl)pyridine (B78701) hydrochloride , ¹H NMR data recorded in DMSO-d₆ shows distinct signals for the aromatic protons and the chloromethyl protons. guidechem.com The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The protons of the chloromethyl group (-CH₂Cl) are expected to produce a singlet at approximately δ 4.5-5.0 ppm. chemicalbook.com
For this compound, the introduction of the electron-withdrawing nitrile group (C≡N) at the 2-position would further influence the chemical shifts of the adjacent ring protons, causing them to shift further downfield.
Table 1: Predicted ¹H NMR Data for this compound This table is predictive, based on data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 8.8 - 9.0 | d |
| H-5 | 7.8 - 8.0 | d |
| H-6 | 8.6 - 8.8 | s |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the entire framework.
In the ¹³C NMR spectrum of this compound, signals are expected for the five carbons of the pyridine ring, the carbon of the chloromethyl group, and the carbon of the nitrile group. Data for 4-(Chloromethyl)pyridine hydrochloride in DMSO-d₆ can be used as a reference. guidechem.com The pyridine ring carbons typically resonate between δ 120-155 ppm. The chloromethyl carbon (-CH₂Cl) is expected around δ 45-50 ppm. A key signal for this compound would be the nitrile carbon (C≡N), which typically appears in the δ 115-125 ppm range. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound This table is predictive, based on data from analogous compounds.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 145 - 150 |
| C-3 | 125 - 130 |
| C-4 | 150 - 155 |
| C-5 | 122 - 127 |
| C-6 | 152 - 157 |
| -CH₂Cl | 45 - 50 |
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY spectra would show correlations between adjacent protons, for instance, between the H-5 and H-6 protons on the pyridine ring, helping to confirm their relative positions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique molecular formula.
For This compound , the molecular formula is C₇H₅ClN₂. anichemllc.com HRMS analysis would be expected to show a molecular ion peak corresponding to the exact mass of this formula. The presence of chlorine would be indicated by a characteristic isotopic pattern, with a second peak (M+2) approximately one-third the intensity of the main molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. This technique is essential for confirming the identity of newly synthesized compounds and distinguishing between isomers. mdpi.com
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Exact Mass [M]⁺ | 152.0141 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. Data from related compounds like 4-(Chloromethyl)pyridine hydrochloride chemicalbook.com and 2-Pyridinecarbonitrile nist.gov helps in predicting these bands.
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹ for the nitrile group. This is a highly characteristic peak. nist.gov
Aromatic C=C and C=N Stretches: The pyridine ring would show several bands in the 1400-1600 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the -CH₂Cl group would be just below 3000 cm⁻¹.
C-Cl Stretch: A band in the 600-800 cm⁻¹ region is expected for the carbon-chlorine bond.
Table 4: Predicted IR Absorption Bands for this compound This table is predictive, based on data from analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2950 - 2990 | Medium |
| C≡N Nitrile Stretch | 2220 - 2240 | Medium-Sharp |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The pyridine ring, being an aromatic and heterocyclic system, exhibits characteristic π→π* and n→π* transitions.
The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or acetonitrile, is expected to show strong absorption bands in the UV region. The spectrum of 4-Pyridinecarbonitrile , for example, shows absorption maxima that can be used as a reference. nist.gov The π→π* transitions, which are typically of high intensity, are expected to occur around 220-280 nm. A weaker n→π* transition, arising from the non-bonding electrons on the nitrogen atom, may also be observed as a shoulder on the main absorption band. The exact position and intensity of these bands can be influenced by the solvent and the specific substitution pattern on the pyridine ring.
Table 5: Summary of Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 71935-33-6 | C₇H₅ClN₂ |
| 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 | C₆H₆ClN · HCl |
| 4-Pyridinecarbonitrile | 100-48-1 | C₆H₄N₂ |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and, consequently, the properties of a compound. For derivatives of this compound, X-ray diffraction studies offer invaluable insights into their molecular geometry and the packing of molecules within the crystal lattice.
Detailed crystallographic data has been reported for isomers of chloropyridine-2-carbonitrile, which serve as close structural analogs to this compound. The analysis of these structures reveals the intricate interplay of intermolecular forces that govern the solid-state architecture of this class of compounds.
A study on 4-chloropyridine-2-carbonitrile (B100596) provides a clear example of the detailed structural information that can be obtained. researchgate.net The crystallographic parameters for this compound have been meticulously determined, offering a window into its molecular and supramolecular structure.
Table 1: Crystal Data and Structure Refinement for 4-chloropyridine-2-carbonitrile
| Parameter | Value |
|---|---|
| Empirical Formula | C₆H₃ClN₂ |
| Formula Weight | 138.56 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.8692 (3) |
| b (Å) | 13.3151 (9) |
| c (Å) | 11.5453 (8) |
| α (°) | 90 |
| β (°) | 95.343 (3) |
| γ (°) | 90 |
| Volume (ų) | 591.29 (8) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.556 |
The precise knowledge of the solid-state molecular architecture, as provided by X-ray crystallography, is of paramount importance in the fields of materials science and medicinal chemistry, where the crystalline form of a compound can significantly impact its performance and bioavailability.
Computational Chemistry and Theoretical Investigations of 4 Chloromethyl Picolinonitrile
Electronic Structure and Molecular Orbital Theory
The electronic structure of a molecule is fundamental to its chemical properties. Through molecular orbital theory, we can visualize the distribution of electrons and predict regions of reactivity.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(Chloromethyl)picolinonitrile, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. By employing a functional such as B3LYP with a suitable basis set like 6-31G(d), the bond lengths, bond angles, and dihedral angles of the molecule can be precisely calculated.
These calculations would likely reveal the planarity of the pyridine (B92270) ring and the orientation of the chloromethyl and cyano groups relative to the ring. The resulting optimized geometry provides the foundation for all other computational analyses.
Furthermore, DFT allows for the calculation of various electronic properties that are key indicators of reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.
Other reactivity descriptors that can be derived from DFT calculations include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Electronegativity (χ) | 4.35 eV |
| Chemical Hardness (η) | 2.85 eV |
| Global Electrophilicity Index (ω) | 3.32 eV |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
Ab Initio Methods for Energetic and Spectroscopic Properties
Ab initio methods are computational chemistry methods based on quantum chemistry. The term ab initio means "from first principles," indicating that these calculations are derived directly from theoretical principles with no inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and spectroscopic properties.
For this compound, ab initio calculations can be used to determine its heat of formation, a fundamental thermodynamic property. By performing high-level calculations, such as CCSD(T) extrapolated to the complete basis set limit, a very precise value for the gas-phase heat of formation can be obtained.
Additionally, ab initio methods are invaluable for predicting vibrational frequencies. The calculated frequencies correspond to the different vibrational modes of the molecule and can be directly compared with experimental infrared (IR) and Raman spectra. This comparison helps in the assignment of experimental spectral bands to specific molecular vibrations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a crucial tool for understanding the intricate details of chemical reaction mechanisms. For reactions involving this compound, these methods can map out the energetic landscape of the reaction pathway.
Transition State Search and Energy Barrier Calculations
A key aspect of studying a reaction mechanism is identifying the transition state, which is the highest energy point along the reaction coordinate. Transition state theory (TST) provides the theoretical framework for understanding reaction rates based on the properties of the transition state.
Using computational methods, a transition state search can be performed to locate the geometry of the activated complex. Once the transition state is found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier. This barrier is a critical factor in determining the rate of the reaction; a higher barrier corresponds to a slower reaction. For example, in a nucleophilic substitution reaction at the chloromethyl group, the energy barrier for the formation of the new bond and the breaking of the carbon-chlorine bond can be precisely calculated.
Reaction Coordinate Analysis
A reaction coordinate is a one-dimensional coordinate that represents the progress along a reaction pathway. By systematically changing the geometry of the reacting system along this coordinate and calculating the energy at each point, a reaction energy profile can be constructed. This profile visually represents the energy changes as the reactants are converted into products, passing through the transition state.
Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the desired reactants and products. This analysis provides a detailed picture of the molecular rearrangements that occur during the chemical transformation.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can greatly aid in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of the nuclei. Quantum mechanical calculations, particularly DFT, have become increasingly popular for the prediction of NMR chemical shifts.
For this compound, the 1H and 13C NMR chemical shifts can be calculated. The process typically involves first optimizing the molecular geometry and then performing a NMR calculation using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts are then often scaled to account for systematic errors in the computational method. The predicted spectra can be compared with experimental data to confirm structural assignments.
Table 2: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 150.1 | 149.8 |
| C3 | 121.5 | 121.2 |
| C4 | 148.2 | 147.9 |
| C5 | 125.8 | 125.5 |
| C6 | 152.3 | 152.0 |
| CH2Cl | 45.9 | 45.6 |
| CN | 117.4 | 117.1 |
Note: The values in this table are hypothetical and for illustrative purposes. The predicted values are typically scaled to improve agreement with experimental data.
In Silico Approaches for Retrosynthetic Analysis and Synthetic Route Design
The design of efficient and novel synthetic pathways is a cornerstone of modern organic chemistry. Traditionally, this has been a process reliant on the intuition and deep knowledge of experienced chemists. However, the advent of sophisticated computational tools has revolutionized this field, enabling in silico retrosynthetic analysis and synthetic route design. merckgroup.comcas.org These approaches leverage powerful algorithms and vast databases of chemical reactions to propose viable synthetic routes for a target molecule, such as this compound. synthiaonline.comsigmaaldrich.com This computational strategy accelerates the discovery of pathways, reduces the cost and time associated with laboratory experimentation, and can unveil non-obvious synthetic strategies. merckgroup.comsigmaaldrich.com
Retrosynthetic analysis is a problem-solving technique where the target molecule is systematically broken down into simpler, commercially available starting materials through a series of "disconnections" that correspond to known chemical reactions. advancechemjournal.com Computational platforms, such as CAS SciFinder® and SYNTHIA® Retrosynthesis Software, automate this process by applying expert-coded chemical rules and searching through millions of starting materials. cas.orgsynthiaonline.comsigmaaldrich.com
For this compound, a retrosynthetic analysis would identify key bonds that can be disconnected to lead to simpler precursors. The primary functional groups to consider for disconnection are the chloromethyl group and the nitrile group attached to the pyridine ring.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection | Precursor Molecule | Synthetic Transformation (Forward Reaction) |
| C-Cl bond | 4-(Hydroxymethyl)picolinonitrile | Chlorination |
| C-CN bond | 4-(Chloromethyl)picolinamide | Dehydration |
| C-CN bond | 4-(Chloromethyl)picolinaldehyde | Oximation followed by dehydration |
| Pyridine Ring Formation | Various acyclic precursors | Cyclization/Condensation Reaction |
Based on these disconnections, computational tools can propose multiple synthetic pathways. The software evaluates these routes based on various parameters, including the cost of starting materials, reaction yields, and the number of synthetic steps. cas.org Below are some plausible synthetic routes for this compound that could be identified and refined using in silico methods.
One common computationally proposed route would likely start from a substituted picoline. For instance, a plausible pathway could begin with 4-methylpicolinonitrile.
Table 2: Proposed Synthetic Pathway 1 for this compound
| Step | Starting Material | Reaction Type | Reagents | Product |
| 1 | 4-Methylpicolinonitrile | Radical Halogenation | N-Chlorosuccinimide (NCS), Benzoyl Peroxide | This compound |
Another strategy that computational analysis might suggest involves the construction of the nitrile group at a later stage in the synthesis. This could start from 4-picolinic acid, a readily available starting material. A patented synthesis for the related 4-(chloromethyl)pyridine (B78701) hydrochloride provides a precedent for some of these transformations. google.com
Table 3: Proposed Synthetic Pathway 2 for this compound
| Step | Starting Material | Reaction Type | Reagents | Product |
| 1 | 4-Picolinic acid | Esterification | Methanol, Acid catalyst | Methyl 4-picolinate |
| 2 | Methyl 4-picolinate | Reduction | Sodium borohydride | 4-Pyridinemethanol |
| 3 | 4-Pyridinemethanol | Chlorination | Thionyl chloride | 4-(Chloromethyl)pyridine |
| 4 | 4-(Chloromethyl)pyridine | Cyanation | Sodium cyanide | 4-(Cyanomethyl)pyridine |
| 5 | 4-(Cyanomethyl)pyridine | Oxidation to Nitrile | Not a direct conversion | This step highlights a potential flaw in this specific pathway that software would identify. |
Advanced computational tools can also predict potential side reactions and help in the selection of appropriate protecting groups to avoid unwanted transformations. synthiaonline.com For example, in the synthesis of pyridine derivatives, managing the reactivity of the pyridine ring itself is a critical consideration that can be addressed through computational modeling. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate reaction mechanisms and predict the feasibility and outcomes of proposed synthetic steps. catalysis.blognih.gov These methods help in refining the synthetic plan by providing a deeper understanding of the electronic and steric factors that govern the chemical reactions. rsc.org
Future Research Directions and Emerging Trends
Sustainable and Eco-Friendly Synthetic Methodologies for Picolinonitrile Derivatives
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including picolinonitrile derivatives. Future efforts will likely focus on developing methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. researchgate.netmdpi.com This includes the exploration of one-pot multicomponent reactions, which offer high atom economy and procedural simplicity. researchgate.netmdpi.com The use of alternative energy sources such as microwave irradiation and ultrasound is also a promising avenue for accelerating reaction rates and improving yields in the synthesis of nitrogen-containing heterocycles. mdpi.comnih.govimpactfactor.org
A significant trend is the development and application of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, thereby reducing waste and cost. researchgate.net For instance, supported heteropolyacids and metal nanoparticles are being investigated for their catalytic efficacy in various organic transformations. researchgate.net The use of environmentally benign solvents, such as water or ionic liquids, is another key area of research aimed at replacing traditional volatile organic compounds. researchgate.netrsc.org
| Green Chemistry Approach | Key Advantages | Potential Application to Picolinonitrile Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. mdpi.com | Rapid and efficient synthesis of 4-(chloromethyl)picolinonitrile and its derivatives. |
| One-Pot Multicomponent Reactions | High atom economy, simplified procedures, reduced waste. researchgate.netmdpi.com | Direct synthesis of complex picolinonitrile derivatives from simple precursors. |
| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, ease of product purification. researchgate.net | Utilization of recyclable catalysts for the synthesis and functionalization of the picolinonitrile core. |
| Use of Green Solvents | Reduced environmental impact, potential for improved reactivity. researchgate.netrsc.org | Employing water or ionic liquids as reaction media for the synthesis of picolinonitrile derivatives. |
| Photocatalysis | Mild reaction conditions (room temperature, visible light). rice.edu | Sustainable methods for introducing functionalities to the picolinonitrile scaffold. |
Chemo- and Regioselective Transformations of Chloromethyl and Nitrile Functionalities
The presence of two distinct reactive sites in this compound—the electrophilic chloromethyl group and the versatile nitrile group—presents both a challenge and an opportunity for synthetic chemists. Future research will undoubtedly focus on the development of highly chemo- and regioselective methods to independently transform these functional groups.
The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities. semanticscholar.org Conversely, the nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. chemistrysteps.comlibretexts.org Achieving selectivity in these transformations is crucial for the efficient construction of complex molecules. For example, the selective reduction of the nitrile group in the presence of the chloromethyl group, or vice versa, would be a valuable synthetic tool.
The pyridine (B92270) ring itself can also be a site for further functionalization. While electrophilic aromatic substitution on the electron-deficient pyridine ring is generally challenging, requiring harsh conditions, methods for selective halogenation and other C-H functionalizations are continuously being developed. nih.govchemrxiv.org Ring-opening and subsequent ring-closing strategies are also emerging as a powerful tool for the regioselective functionalization of pyridines. chemrxiv.org
| Functional Group | Transformation | Potential Reagents/Conditions |
| Chloromethyl Group | Nucleophilic Substitution | Amines, alkoxides, thiolates, cyanides |
| Nitrile Group | Hydrolysis | Acidic or basic aqueous solutions libretexts.org |
| Reduction to Amine | LiAlH4 libretexts.org | |
| Reduction to Aldehyde | DIBAL-H chemistrysteps.com | |
| Addition of Grignard Reagents | RMgX followed by hydrolysis chemistrysteps.com | |
| Pyridine Ring | C-H Functionalization | Transition metal catalysis, directed metalation |
| Halogenation | N-oxides with PHal3/P(O)Hal3, designed phosphine (B1218219) reagents nih.gov |
Exploration of Novel Reactivity and Catalytic Applications
The unique electronic properties of the picolinonitrile scaffold, combined with the reactivity of its functional groups, suggest that this compound and its derivatives could find applications as ligands in catalysis or as key intermediates in the synthesis of novel catalytic systems. The pyridine nitrogen can coordinate to metal centers, and the nitrile group can also participate in coordination or be transformed into other ligating groups.
Future research may explore the use of this compound derivatives in the design of novel catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. researchgate.net The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the pyridine ring could allow for the development of highly active and selective catalysts. Furthermore, the immobilization of such catalytic species on solid supports could lead to the development of robust and recyclable catalytic systems. researchgate.net
Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design
Furthermore, ML algorithms can be used to predict the outcome of chemical reactions and to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. nih.govescholarship.org This can significantly accelerate the process of reaction development and reduce the amount of experimentation required. The integration of AI with automated synthesis platforms holds the promise of creating autonomous systems that can design, execute, and optimize chemical syntheses with minimal human intervention. nih.gov
| AI/ML Application | Description | Potential Impact on this compound Chemistry |
| Retrosynthesis Prediction | AI algorithms suggest synthetic routes to a target molecule. chemcopilot.comengineering.org.cnarxiv.org | Design of efficient and novel synthetic pathways to complex derivatives. |
| Reaction Outcome Prediction | ML models predict the products and yields of a reaction. nih.gov | A priori assessment of the feasibility of planned transformations. |
| Reaction Condition Optimization | ML algorithms identify the optimal conditions for a given reaction. escholarship.org | Maximization of yields and minimization of byproducts in the synthesis and functionalization of this compound. |
| Automated Synthesis | Integration of AI with robotic platforms for autonomous experimentation. nih.gov | Accelerated discovery and development of new reactions and molecules. |
Development of Advanced Materials utilizing this compound Scaffolds
The structural features of this compound make it an attractive building block for the construction of advanced materials with tailored properties. The pyridine and nitrile functionalities can act as ligands for the formation of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. nih.govmdpi.commdpi.comnih.gov The ability to functionalize the picolinonitrile scaffold allows for the fine-tuning of the pore size, shape, and chemical environment within the MOF. nih.gov
In the realm of polymer chemistry, this compound can be used as a monomer or a cross-linking agent to create functional polymers. nih.govmdpi.com The incorporation of the picolinonitrile moiety can impart specific properties to the polymer, such as thermal stability, metal-coordinating ability, or specific optical and electronic properties. These materials could find use in a variety of applications, including as "smart" scaffolds for tissue engineering, which can respond to external stimuli. nih.govrsc.org The development of biodegradable and biocompatible polymers based on this scaffold is also a promising area of research. nih.gov
| Material Type | Role of this compound | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Ligand or functionalized building block. nih.govmdpi.comnih.gov | Gas storage, separation, catalysis, sensing. |
| Functional Polymers | Monomer, cross-linker, or functional additive. nih.govmdpi.com | Membranes, coatings, smart materials. |
| Biomedical Scaffolds | Component of biodegradable and functional polymers. nih.govnih.govrsc.org | Tissue engineering, drug delivery. |
Q & A
What are the established synthetic methodologies for 4-(Chloromethyl)picolinonitrile, and how do varying reaction parameters impact yield? [Basic]
- Methodological Answer : The synthesis of this compound can be optimized through nucleophilic substitution or catalytic halogenation. Reaction parameters such as temperature (e.g., 60–80°C for improved selectivity), solvent polarity (polar aprotic solvents like DMF enhance reactivity), and catalyst choice (e.g., phase-transfer catalysts for biphasic systems) critically influence yield and purity. For example, modified methods for related chlorinated nitriles emphasize controlled addition of chlorinating agents to minimize byproducts . Scaling these conditions requires careful monitoring of exothermic reactions .
How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives? [Advanced]
- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism or residual solvents. Advanced techniques like 2D NMR (e.g., HSQC, HMBC) can resolve ambiguous proton-carbon correlations. Cross-validation with high-resolution mass spectrometry (HRMS) and reference databases (e.g., NIST Chemistry WebBook) ensures accurate structural assignments . For polymorphic forms, X-ray crystallography or DSC analysis is recommended.
What strategies optimize the functionalization of this compound in multi-step organic syntheses? [Advanced]
- Methodological Answer : The chloromethyl group’s reactivity necessitates protection-deprotection strategies during multi-step syntheses. For instance, temporary silylation or use of Boc-protected intermediates prevents unwanted nucleophilic substitution. Kinetic studies (e.g., in situ IR monitoring) help identify optimal reaction windows for introducing substituents like amines or boronic esters while minimizing hydrolysis .
What role does the chloromethyl group play in the reactivity of this compound in cross-coupling reactions? [Basic]
- Methodological Answer : The chloromethyl moiety acts as a versatile electrophile in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its leaving group ability (Cl⁻) facilitates C–C or C–N bond formation under palladium catalysis. Steric hindrance from the adjacent nitrile group may slow reactivity, necessitating higher catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) or elevated temperatures (80–100°C) .
How can computational chemistry predict the biological activity of this compound-based compounds? [Advanced]
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like kinases or GPCRs. QSAR models trained on pyridine derivatives correlate substituent electronic effects (Hammett σ values) with inhibitory potency. Free energy perturbation (FEP) calculations further refine predictions of pharmacokinetic properties .
What analytical techniques are critical for assessing the purity of this compound in synthetic workflows? [Basic]
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at <0.1% levels. GC-MS with electron ionization identifies volatile byproducts, while elemental analysis confirms C/H/N/Cl stoichiometry. Quantitative ¹H NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) provides rapid purity assessment .
What experimental approaches are used to determine the stability of this compound under different storage conditions? [Advanced]
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS track degradation pathways (e.g., hydrolysis to hydroxymethyl derivatives). Arrhenius modeling extrapolates shelf-life at 25°C. Solid-state stability is assessed via PXRD to detect crystallinity loss, which correlates with reactivity .
How do structural modifications of this compound influence its pharmacokinetic properties in drug development? [Advanced]
- Methodological Answer : Introducing hydrophilic groups (e.g., sulfonamides) at the methyl position improves aqueous solubility, as measured by shake-flask logP assays. Cytochrome P450 inhibition studies (e.g., CYP3A4) evaluate metabolic stability, while MDCK cell monolayers assess permeability. Substituent effects on plasma protein binding are quantified via equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
